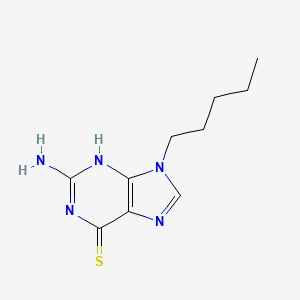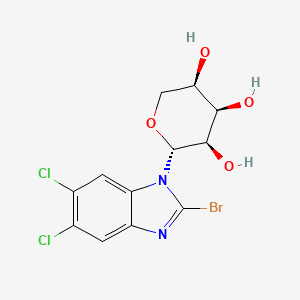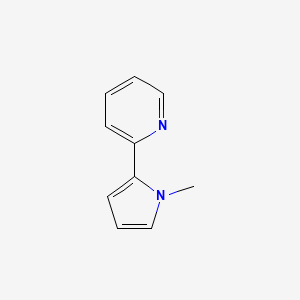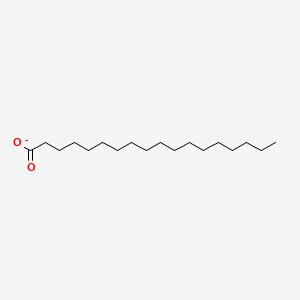![molecular formula C22H25N3O3 B1226905 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide is a benzoxazine.
Aplicaciones Científicas De Investigación
Novel Synthesis and Antimicrobial Activity
A study by Rao et al. (2020) focused on the synthesis of derivatives related to N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide, particularly targeting antimicrobial activity. They synthesized a series of derivatives using 1,2,3,4-tetrahydroisoquinoline, evaluated them based on advanced spectral data, and found that compounds with bromine substitution exhibited significant antibacterial properties (Rao et al., 2020).
Reaction with Substituted Acetamides
Konovalova et al. (2015) explored the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with substituted acetamides of 3,4-dihydroisoquinolines, leading to the synthesis of various novel compounds. This study contributes to understanding the chemical behavior and potential applications of such compounds (Konovalova et al., 2015).
Antitumor Activity
Al-Suwaidan et al. (2016) investigated the antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues, which share structural similarities with the compound . They found significant broad-spectrum antitumor activity in some of these compounds, which could suggest potential antitumor applications for N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide (Al-Suwaidan et al., 2016).
Synthesis and Pharmacological Activities
Rajveer et al. (2010) synthesized oxoquinazoline derivatives and investigated their pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties. This research could provide insights into similar potential applications for the compound of interest (Rajveer et al., 2010).
Synthesis of Acetamides with Derivatives
Nguyen et al. (2022) conducted a study on the synthesis of derivatives involving acetamides and 3,4-dihydroquinazolinones, which relates to the structural features of the compound . Their research provides a basis for understanding the synthetic pathways and potential applications of such compounds (Nguyen et al., 2022).
Radioisotopic and Synthetic Studies
Bernardi et al. (1979) carried out radioisotopic and synthetic studies related to caroxazone metabolism, which shares a similar structure to the compound . Their work might offer insights into the metabolic pathways and potential medical applications of such compounds (Bernardi et al., 1979).
Propiedades
Nombre del producto |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
|---|---|
Fórmula molecular |
C22H25N3O3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C22H25N3O3/c26-21(15-25-19-8-3-4-9-20(19)28-16-22(25)27)23-11-5-12-24-13-10-17-6-1-2-7-18(17)14-24/h1-4,6-9H,5,10-16H2,(H,23,26) |
Clave InChI |
QNQGZBZEMUQMCU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCCNC(=O)CN3C(=O)COC4=CC=CC=C43 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



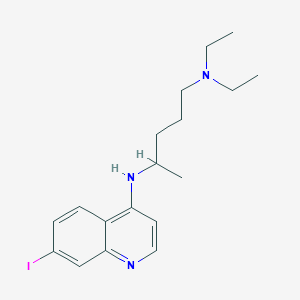
![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)
![1-Amino-8,8-dimethyl-5-morpholin-4-yl-8,9-dihydro-6H-7-oxa-3-thia-4-aza-cyclopenta[a]naphthalene-2-carboxylic acid butyl ester](/img/structure/B1226827.png)
![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)
![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)
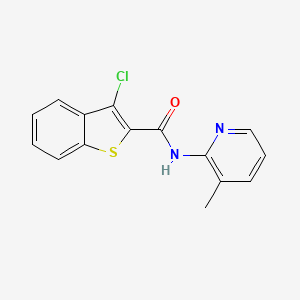
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)
